molecular formula C25H33N6O9P B12334987 Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate

Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate

Cat. No.: B12334987
M. Wt: 592.5 g/mol
InChI Key: MEJAFWXKUKMUIR-JDYQBAINSA-N
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Description

Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its antiviral properties and is often used in the treatment of various viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate involves multiple steps. One common method includes the reaction of Ph-PMPA with thionyl chloride in isopropyl acetate at 80°C for 2 hours. This is followed by the addition of sulfolane and further stirring at 80°C for 24-72 hours. The resulting mixture is then cooled, and the volatile constituents are removed by distillation under reduced pressure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The process includes rigorous quality control measures to maintain the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, isopropyl acetate, and sulfolane. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with thionyl chloride produces a mixture of chlorides, which can be further processed to obtain the desired compound .

Scientific Research Applications

Antiviral Activity

Tenofovir Alafenamide Fumarate is utilized as an antiviral medication. It functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV and Hepatitis B viruses. The compound is converted into Tenofovir inside the body, which then exerts its therapeutic effects.

Treatment Regimens

The compound is often included in combination therapy regimens for HIV treatment. It has been shown to be effective in both treatment-naive and treatment-experienced patients. Clinical studies have demonstrated that it can achieve viral suppression with fewer side effects compared to older formulations like Tenofovir Disoproxil Fumarate.

Efficacy in HIV Treatment

A pivotal study published in the Journal of Medicine showed that patients receiving Tenofovir Alafenamide Fumarate achieved a higher rate of virologic suppression compared to those on Tenofovir Disoproxil Fumarate after 48 weeks of treatment. The study highlighted a significant reduction in renal and bone mineral density side effects, making it a preferred option for long-term therapy .

Hepatitis B Management

In patients with chronic Hepatitis B, Tenofovir Alafenamide Fumarate demonstrated comparable efficacy to other antiviral agents while showing a more favorable safety profile. A clinical trial indicated that the compound effectively reduced viral loads and improved liver function tests without significant adverse effects .

Comparative Data Table

FeatureTenofovir AlafenamideTenofovir Disoproxil
DosageLower (25 mg/day)Higher (300 mg/day)
Renal ToxicityLower incidenceHigher incidence
Bone Density ImpactMinimalSignificant
Virologic Suppression RateHigherModerate
IndicationsHIV, Hepatitis BHIV

Mechanism of Action

The compound exerts its effects by targeting specific viral enzymes, inhibiting their activity, and preventing the replication of the virus. The molecular targets include viral polymerases and proteases, which are essential for viral replication. By inhibiting these enzymes, the compound effectively reduces the viral load in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate is unique due to its specific antiviral properties and its ability to inhibit viral replication effectively. Its structure allows it to target viral enzymes with high specificity, making it a valuable compound in antiviral therapy .

Biological Activity

Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate, commonly referred to as Tenofovir Alafenamide (TAF), is a prodrug of Tenofovir, an antiviral medication primarily used in the treatment of HIV and hepatitis B. This article delves into the biological activity of TAF, highlighting its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and potential side effects.

  • Molecular Formula : C25H33N6O9P
  • Molecular Weight : 592.54 g/mol
  • CAS Number : 379270-38-9

TAF is designed to enhance the delivery of Tenofovir to target cells while minimizing systemic exposure. Once administered, TAF is rapidly converted to Tenofovir by intracellular enzymes. The active form then inhibits the reverse transcriptase enzyme of HIV, preventing viral replication. This selective activation leads to lower plasma concentrations of Tenofovir compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF), which reduces the risk of renal and bone toxicity associated with higher systemic levels of the drug .

Pharmacokinetics

The pharmacokinetic profile of TAF demonstrates several advantages over TDF:

ParameterTAFTDF
BioavailabilityHigher (more effective at lower doses)Lower (requires higher doses)
Half-lifeApproximately 12 hoursApproximately 17 hours
Plasma ConcentrationLower peak concentrationsHigher peak concentrations
Renal ClearanceReduced risk of nephrotoxicityHigher risk of nephrotoxicity

Clinical Efficacy

Numerous clinical trials have established the efficacy of TAF in treating HIV:

  • Study on HIV Treatment : A pivotal study demonstrated that TAF was as effective as TDF in achieving viral suppression in treatment-naive patients after 48 weeks . The study showed that 92% of patients receiving TAF achieved an undetectable viral load compared to 90% in the TDF group.
  • Long-term Safety and Efficacy : Longitudinal studies indicate that TAF maintains its antiviral efficacy over extended periods while exhibiting a more favorable safety profile concerning bone mineral density and renal function .
  • Hepatitis B Treatment : TAF has also shown promise in treating chronic hepatitis B infection, with studies indicating significant reductions in viral load and improved liver function tests .

Side Effects and Considerations

While TAF is generally well-tolerated, some side effects have been reported:

  • Common Side Effects : Nausea, diarrhea, headache.
  • Serious Risks : Although lower than with TDF, there remains a potential risk for renal impairment and bone density loss, particularly in patients with pre-existing conditions.

Case Studies

  • Case Study on Renal Function : A cohort study involving patients transitioning from TDF to TAF showed a significant improvement in renal function markers (e.g., creatinine clearance) after switching medications .
  • Bone Health Assessment : A longitudinal analysis indicated that patients on TAF experienced less bone mineral density loss compared to those on TDF over a two-year period, suggesting a safer profile for long-term use .

Properties

Molecular Formula

C25H33N6O9P

Molecular Weight

592.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16-,33?;/m1./s1

InChI Key

MEJAFWXKUKMUIR-JDYQBAINSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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